Ammonium molybdate

Description

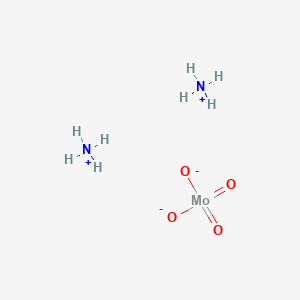

Structure

2D Structure

Propriétés

IUPAC Name |

diazanium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUPEJJSWDHEBO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]2MoO4, H8MoN2O4 | |

| Record name | Ammonium orthomolybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051654 | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12027-67-7, 13106-76-8 | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium molybdate(VI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparation Methodologies

Extraction from Molybdenum-Containing Ores

Molybdenite (MoS₂) is the primary commercial source of molybdenum. pjoes.com The extraction of ammonium (B1175870) molybdate (B1676688) from molybdenite typically involves converting the sulfide (B99878) ore into soluble molybdate species, which are then processed to yield ammonium molybdate.

Microwave-Assisted Extraction Processes

Microwave-assisted extraction has emerged as an efficient method for processing molybdenum concentrates. This technique can enhance reaction rates and improve extraction yields compared to conventional methods. One reported microwave-assisted process involves heating molybdenite ore in air at 750°C to convert molybdenum sulfides to oxides. pjoes.compjoes.com The resulting molybdenum oxides are then processed through a series of steps, including conversion to sodium molybdate, then calcium molybdate, and finally this compound using different processes. pjoes.compjoes.com Microwave roasting of molybdenum concentrate mixed with a sodium agent has been shown to facilitate the extraction of molybdenum as sodium molybdate, followed by water leaching. ustb.edu.cnustb.edu.cn Calcium molybdate is subsequently obtained and then refluxed with an aqueous ammonia (B1221849) solution to produce this compound. pjoes.comustb.edu.cnpjoes.com This method has demonstrated high extraction rates, with one study reporting an 83% extraction rate for molybdenite containing 31.2% molybdenum. ustb.edu.cnustb.edu.cn Microwave heating can significantly increase the heating rate and molybdenum recovery, facilitating the production of high-purity molybdenum trioxide, an important intermediate. ustb.edu.cnustb.edu.cn

Roasting-Leaching-Purification-Precipitation-Crystallization Pathways

A common industrial route for preparing this compound from molybdenum concentrate follows a sequence of roasting, leaching, purification, precipitation, and crystallization. researchgate.net In the roasting step, molybdenite is oxidized to molybdenum trioxide (MoO₃). This is typically carried out in furnaces at elevated temperatures. samaterials.comepa.gov The roasting process converts molybdenum sulfides to oxides and releases sulfur dioxide (SO₂). pjoes.compjoes.comepa.gov

Following roasting, the molybdenum oxide is subjected to leaching. Alkali leaching, often using sodium carbonate (Na₂CO₃) and/or sodium hydroxide (B78521) (NaOH), is employed to dissolve the molybdenum species. capes.gov.brchula.ac.th For instance, a mixed alkali leaching process using Na₂CO₃ and NaOH has been developed for extracting molybdenum from low-grade Ni-Mo ore. capes.gov.br The leaching conditions, such as alkali concentration, liquid-solid ratio, temperature, and time, are optimized to maximize molybdenum extraction. researchgate.netchula.ac.th One study on preparing industrial this compound from low-grade molybdenum concentrate determined optimal leaching conditions including an alkali excess coefficient of 1.2, a reaction temperature of 80°C, a liquid-solid ratio of 3:1, and a leaching time of 3 hours, achieving a molybdenum recovery of 85.18%. researchgate.net

Purification steps are crucial to remove impurities present in the leach liquor. These can include other metal ions like vanadium, copper, lead, and iron. researchgate.netsamaterials.com Techniques such as precipitation with ammonium sulfide ((NH₄)₂S) can be used to remove certain impurities. researchgate.net Ion exchange is another method utilized for enriching and purifying molybdenum from the leach solution. capes.gov.br

This compound is then precipitated from the purified solution. This is often achieved by adjusting the pH of the solution. researchgate.netgoogle.com For example, acidifying the solution with mineral acids like sulfuric acid or nitric acid to a pH between 2.5 and 4.5 can precipitate ammonium polymolybdate. google.com The temperature during precipitation can also influence the process. google.com

Finally, crystallization is performed to obtain solid this compound. This can involve concentrating the solution and controlling cooling to promote crystal formation. samaterials.comanl.gov The specific crystallization conditions, including temperature, pressure, and pH, influence the speciation, particle size distribution, morphology, and chemical form of the resulting this compound crystals. anl.gov

Environmentally Conscious Extraction Approaches

Traditional molybdenum extraction methods, particularly roasting of molybdenite, are associated with the production of significant amounts of sulfur dioxide (SO₂), which poses environmental concerns. pjoes.comsamaterials.comgoogle.com Environmentally conscious approaches aim to minimize such emissions and improve resource utilization.

One approach involves optimizing the roasting process to reduce SO₂ emissions, such as modifying the process for low-grade molybdenite concentrate in the presence of soda ash or lime. pjoes.com Alternative leaching methods that avoid or minimize the generation of SO₂ are also being explored. Pressure ammonia leaching, for instance, has been investigated as a method for extracting this compound from molybdenum concentrate. google.com This method involves reacting molybdenum concentrate with ammonia water and oxygen under pressure at elevated temperatures (140-200°C) and pressures (1.0-2.5 MPa). google.com This method is reported to have advantages such as a wide application range, lower cost, environmental protection, and high comprehensive utilization rate of resources. google.com

Direct Synthesis and Polymolybdate Formation

Beyond extraction from ores, ammonium molybdates can also be synthesized directly, often involving the formation of various polymolybdate species depending on the reaction conditions.

Solid-Gas Phase Reactions from Ammonium Tetramolybdate Precursors

Direct synthesis of ammonium molybdates can be achieved through solid-gas phase reactions. One method involves the stoichiometric reaction of ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃) with ammonium bicarbonate (NH₄HCO₃) in an airtight container. acs.org This solid-gas combination reaction can directly generate different ammonium molybdates depending on the experimental conditions. acs.org X-ray diffraction analysis indicates that the transformation of ammonium tetramolybdate is a stepwise process involving the addition of ammonium. acs.org The amount of NH₄HCO₃ added influences the final product composition. acs.org

Influence of Reaction Conditions on Ammonium Polymolybdate Species Formation

The formation of specific ammonium polymolybdate species is highly dependent on reaction conditions such as temperature, pH, and concentration. anl.govacs.org In aqueous solutions, molybdenum speciation is sensitive to these parameters. anl.gov

In the solid-gas reaction between ammonium tetramolybdate and ammonium bicarbonate, lower temperatures (25-50°C) favor the formation of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O), which is stabilized by crystal water. acs.org As the reaction temperature increases, ammonium dimolybdate ((NH₄)₂Mo₂O₇) and ammonium decamolybdate ((NH₄)₈Mo₁₀O₃₄) can form successively. acs.org Scanning electron microscopy reveals distinct morphologies for the synthesized ammonium molybdates, with heptamolybdate forming plate-like crystals and dimolybdate adopting fibrous structures.

In aqueous systems, the speciation of molybdenum and the resulting polymolybdate formation are also strongly influenced by temperature and pH. anl.gov Studies using Raman spectroscopy have shown the temperature dependence of molybdenum speciation in ammonium heptamolybdate solutions. anl.gov The solubility of molybdenum in ammoniacal solutions at approximately pH 7 increases with temperature up to around 80°C, after which it decreases. anl.gov This suggests that crystallization by cooling a heated solution can be a viable method for obtaining ammonium heptamolybdate. anl.gov The formation of polymolybdates in saturated solutions is promoted when the solubility limit is exceeded. anl.gov

Purification and Separation Techniques

The production of high-purity this compound often necessitates the removal of various impurities that originate from the raw materials, such as molybdenite ore. These impurities can include other transition metals like iron, copper, lead, calcium, and alkali metals like potassium and sodium, as well as elements like phosphorus, arsenic, silicon, and notably, vanadium atamanchemicals.compjoes.commdpi.com.

Impurity Removal from Aqueous Solutions

Purification of this compound solutions typically involves methods designed to precipitate or otherwise separate undesirable elements. One common approach involves treating the this compound solution, obtained from processes like ammonia leaching of molybdenum trioxide, with reagents such as hydrogen sulfide to precipitate impurities like iron, copper, and other transition metals atamanchemicals.com. Following precipitation, the solution is filtered to remove the solid impurities atamanchemicals.com.

Another method for impurity removal involves controlled crystallization. After purification steps like precipitation, the this compound solution can be subjected to controlled crystallization through slow evaporation or by adding organic solvents like ethanol (B145695) or methanol (B129727). These solvents reduce the solubility of this compound, promoting crystal formation. The resulting crystals are then filtered, washed, and dried. For applications demanding exceptionally high purity, a recrystallization step may be employed atamanchemicals.com. Impurities like potassium, calcium, and iron can be reduced by recrystallization from aqueous solutions aip.org. For instance, recrystallization from aqueous solutions can reduce potassium contamination to approximately 1 ppm, calcium to 2 ppm, and iron to 0.4 ppm aip.org.

Production processes may also incorporate washing calcined molybdenum concentrate with water to remove soluble ions mdpi.com. However, impurities, particularly potassium, can originate from water-insoluble potassium minerals, highlighting the importance of converting these impurities into water-soluble forms during the initial roasting process mdpi.com. Increasing the generation of H₂SO₄ during roasting, for example, by increasing mineral dehydration or humidification, can promote the transformation of potassium minerals into soluble ions, thereby improving the purity of the final this compound product mdpi.com.

Adsorption and Ion Exchange Methods for Vanadium Separation

Vanadium is a common impurity in molybdenum resources, and its separation from this compound solutions can be challenging due to the chemical similarities between molybdenum and vanadium pjoes.comresearchgate.net. Adsorption and ion exchange techniques are effective methods for removing vanadium from these solutions researchgate.netresearchgate.netmdpi.com.

Weakly basic anion exchange resins, such as D314, can adsorb vanadium, along with other impurities like phosphorus, arsenic, and silicon, from feed liquid in a specific pH range, typically between 2.5 and 3.5 researchgate.net. The adsorbed elements can then be eluted from the loaded resin using ammonia liquor researchgate.net.

Selective extraction of vanadium(V) from this compound solutions is possible using strongly basic anion exchangers after adjusting the solution pH, often to a range of 6.9 to 7.2 researchgate.net. For example, the strongly basic resin D296 has been used to remove vanadium from this compound solutions at a pH of around 7.0 researchgate.net. Dynamic experimental results have shown that over 99.5% of V(V) can be adsorbed by a strong base resin like D296 at pH 7.42–8.02, with molybdenum adsorption being less than 0.27% researchgate.net. The loaded resin can be desorbed using a 5% NH₃·H₂O solution, achieving a vanadium desorption rate of 99.6% researchgate.net.

Another study demonstrated the possibility of deep purification of concentrated sodium molybdate solutions to remove vanadium(V) impurity through selective sorption on a strong base anion exchange resin like Purolite A500/2788 at fixed pH values researchgate.net.

Ion exchange methods offer advantages such as high efficiency, safety, economy, and ease of operation for the separation and purification of vanadium from aqueous solutions researchgate.net.

Preparation for Specific Applications

This compound serves as a versatile precursor for the synthesis of various molybdenum-based materials tailored for specific applications, particularly in catalysis atamanchemicals.comguidechem.com.

Catalyst Precursor Synthesis

This compound, often in the form of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O), is widely used as a starting material for synthesizing molybdenum-based catalysts atamanchemicals.comrsc.orgsemineral.esacs.org. These catalysts are crucial in various industrial processes, including hydrodesulfurization and dehydrogenation in the petrochemical industry, and the partial oxidation of methanol to formaldehyde (B43269) atamanchemicals.comrsc.org.

The preparation of iron molybdate catalysts, for instance, can involve using this compound and iron nitrate (B79036) as precursors rsc.org. These solid precursors can be physically ground and then heated, followed by calcination to obtain the final catalyst rsc.org. The choice of organic acid used in the synthesis, such as oxalic acid or malonic acid, can influence the catalyst's performance rsc.org.

This compound can also be used to prepare molybdenum trioxide (MoO₃), another important material for catalyst preparation atamanchemicals.com. MoO₃ films can be synthesized using ammonium paramolybdate tetrahydrate precursor via techniques like spray pyrolysis science.gov.

The synthesis of layered transition metal molybdates, which can be used as catalyst precursors, can be achieved through methods like solution precipitation using aqueous solutions of transition metal nitrates and ammonium heptamolybdate semineral.es. The resulting precipitates are then collected, washed, and dried semineral.es.

This compound can also be a precursor in the synthesis of more complex catalytic materials, such as molybdenum carbide (Mo₂C) and molybdenum nitride (Mo₂N), which have shown promise as catalysts for electrochemical hydrogen production researchgate.net. A solid-state reaction between this compound and materials like soybeans can lead to the formation of these carbide and nitride phases researchgate.net.

Synthesis of Immobilized Molybdate Catalysts

Immobilized catalysts, where the active catalytic species are supported on a solid material, offer advantages in terms of separability and reusability google.comabu.edu.ng. This compound can be used to synthesize immobilized molybdenum catalysts.

One method involves immobilizing ammonium paramolybdate on a compound carrier formed by silica (B1680970) gel or diatomite absorbing chitosan (B1678972) google.com. An aqueous solution of ammonium paramolybdate is reacted with particles of the carrier at elevated temperatures (e.g., 70-90 °C) google.com. The resulting solid is then dried to obtain the immobilized catalyst google.com. Such immobilized catalysts have shown activity in reactions like the isomerization of glucose solutions and can be reused multiple times google.com.

Another approach to synthesizing immobilized molybdenum catalysts involves a sorption process where molybdenum ions from an this compound solution are anchored onto the active sites of a polymer resin, such as Amberlite IRA-400 abu.edu.nge-projecttopics.com. This method combines the advantages of homogeneous and heterogeneous catalysis abu.edu.nge-projecttopics.com. Studies have investigated the kinetics of this sorption process abu.edu.ng. Immobilized molybdenum catalysts prepared this way have demonstrated efficacy in oxidation processes, such as the epoxidation of maleic acid using hydrogen peroxide abu.edu.nge-projecttopics.com. Compared to homogeneous catalysts, immobilized catalysts can achieve higher yields and selectivity abu.edu.nge-projecttopics.com.

Advanced Characterization and Spectroscopic Analysis in Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within ammonium (B1175870) molybdate (B1676688) compounds. These techniques probe the vibrational modes of the molecules, which are characteristic of specific functional groups and structural arrangements.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is widely used to identify the presence of different functional groups in ammonium molybdate and related complexes. Studies have utilized FTIR to analyze the bending and stretching vibrations of NH and OH groups, which are indicative of the presence of ammonium ions and water molecules pjoes.com. For example, the IR spectra of this compound show bending vibrations for NH and OH groups at approximately 1600 cm⁻¹ and 1400 cm⁻¹, respectively pjoes.com. Stretching vibrations of O-H and N-H groups are observed at around 3600 cm⁻¹ and 3395 cm⁻¹, with broad bands suggesting hydrogen bonding pjoes.com.

FTIR spectroscopy has also been applied to characterize the chemical bonds in materials synthesized using this compound as a precursor. In the preparation of nickel molybdate nanoparticles, FTIR analysis confirmed the presence of ammonium ions and coordinated ammonia (B1221849), with characteristic bands observed in the NH stretching and deformation regions mdpi.com. Bands corresponding to Mo=O and Mo-O-Mo vibrations are also typically identified in the FTIR spectra of this compound and related molybdenum oxides, providing insights into the molybdenum-oxygen coordination and the presence of polymolybdate structures mdpi.comresearchgate.net. The stretching of Mo-O-Mo bonding from this compound has been observed at 881 cm⁻¹, while bending vibrations can appear around 990 cm⁻¹ researchgate.net.

FTIR emission spectroscopy has been employed to study the thermal decomposition of this compound, allowing for the in situ monitoring of structural changes as the material is heated osti.govoptica.org. This technique helps in understanding the intermediate phases formed during decomposition.

Electronic Spectroscopy for Speciation and Complexation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for studying the speciation of molybdate in aqueous solutions and investigating the kinetics of its complexation reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Molybdate Speciation in Aqueous Solutions

UV-Vis spectroscopy is used to identify and quantify different molybdate species present in aqueous solutions, which are highly dependent on pH and concentration imoa.infoimoa.info. The UV spectra of molybdate solutions change significantly with pH, reflecting the formation of various polyoxomolybdate species from the tetrahedral molybdate ion (MoO₄²⁻) at higher pH to protonated species and condensed polymolybdate anions (like heptamolybdate, Mo₇O₂₄⁶⁻, and octamolybdate, Mo₈O₂₆⁴⁻) at lower pH imoa.infoimoa.info. UV spectral analysis has been used to determine the speciation of soluble molybdates, including ammonium dimolybdate and ammonium heptamolybdate, in water. imoa.info. Studies have shown that at biological concentrations and pH, the dominant species is the molybdate ion, [MoO₄]²⁻, above pH 5.5 imoa.info. UV-Vis spectrophotometric titrations are also utilized to study the speciation of molybdate in the presence of ligands, helping to determine protonation constants and identify the species formed mdpi.com.

Kinetic Studies of Molybdate Complexation Reactions via UV-Vis Spectroscopy

UV-Vis spectroscopy is an essential technique for monitoring the progress of complexation reactions involving molybdate and determining their kinetics. By measuring the changes in absorbance over time at specific wavelengths, researchers can determine reaction rates and propose reaction mechanisms researchgate.netamazonaws.comjournalajocs.comniscpr.res.in. For instance, UV-Vis spectroscopy has been used to characterize the formation kinetics of ammonium-molybdate complexes with ligands such as hydrazine (B178648) and phosphate (B84403) researchgate.netamazonaws.comjournalajocs.com. These studies revealed that the reactions can follow zero-order kinetics under certain conditions and that the rate of complex formation can be sensitive to ligand concentration researchgate.netamazonaws.comjournalajocs.com. The technique is also applied in the spectrophotometric quantitation of analytes like phosphate, which react with this compound to form colored complexes with characteristic UV-Vis spectra researchgate.netamazonaws.comjournalajocs.com.

X-ray Diffraction (XRD) for Crystalline Phase and Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in this compound samples and determining their crystal structure.

XRD analysis provides information on the arrangement of atoms in the solid state, including lattice parameters and crystallite size scielo.brekb.eg. Studies on this compound powders have identified different crystalline phases, such as ammonium dimolybdate ((NH₄)₂Mo₂O₇) with a triclinic arrangement and another ammonium dimolybdate phase ((NH₄)₂Mo₂O₄) which is monoclinic scielo.br. Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) is also a commonly observed phase scielo.br.

XRD is particularly useful for studying phase transformations that occur during the thermal decomposition of this compound mdpi.commpg.de. In situ XRD investigations can track the changes in crystalline structure as a function of temperature and atmosphere, revealing the formation of intermediate ammonium molybdates and ultimately molybdenum oxides like MoO₃ mdpi.commpg.de. The decomposition of ammonium heptamolybdate can lead to amorphous phases before the formation of new crystalline structures at higher temperatures mpg.de. XRD analysis has also been used to assess the impact of synthesis parameters, such as doping routes, on the crystalline phases and crystallite sizes of materials derived from this compound precursors scielo.brscispace.com.

Surface and Elemental Analysis Techniques

While the outline specifically requested spectroscopic and diffraction techniques, surface and elemental analysis techniques are often used in conjunction with these methods to provide a comprehensive characterization of this compound and materials derived from it. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), Energy Dispersive Spectroscopy (EDS), and X-ray Fluorescence (XRF) can provide information about the elemental composition, surface chemistry, morphology, and spatial distribution of elements in the sample ekb.egnih.govresearchgate.net. For example, SEM can reveal the morphology of this compound crystals or derived materials mdpi.comnih.govresearchgate.net, while EDS can provide elemental analysis of specific areas nih.gov. XRF is used for elemental analysis to determine the composition of materials, including those prepared using this compound acs.org. XPS can provide information on the oxidation states of elements on the surface researcher.life.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS is valuable for analyzing the chemical states of molybdenum, oxygen, and nitrogen on the surface of the material.

XPS analysis has been used to confirm the presence and dispersion of active this compound species on the surface of composite materials, such as magnetic core-shell nanocomposites rsc.orgrsc.org. For instance, XPS spectra of Fe₃O₄@SiO₂@(NH₄)₆Mo₇O₂₄ nanocomposites showed peaks corresponding to Mo 3d₅/₂ and Mo 3d₃/₂ at binding energies of 232.7 and 235.8 eV, respectively, indicating the presence of the (Mo₇O₂₄)⁶⁻ structure rsc.org. The absence of detectable Fe on the surface by XPS further confirmed the effective coating of the Fe₃O₄ nanoparticles rsc.org.

XPS can also provide information about the oxidation states of elements. Studies on ammonium polyvanadomolybdate xerogels, for example, utilized XPS to determine the valence states of vanadium and molybdenum ions, finding molybdenum to be in the stable Mo⁶⁺ state scispace.com. The position of the N 1s peak in XPS spectra can indicate the bonding environment of nitrogen, such as its presence in NH₄⁺ ions scispace.com. Furthermore, XPS valence band measurements can offer insights into the symmetry of molybdenum species acs.org.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials at high resolution. SEM is frequently used to characterize the shape, size, and aggregation of this compound crystals and derived products.

SEM images of as-received this compound crystals can reveal a broad distribution of particle sizes, ranging from large aggregates to smaller particles researchgate.netanl.gov. For example, SEM analysis of ammonium heptamolybdate samples showed particles largely in the 50-200 µm range, with some samples also containing smaller particles in the 0.5-10 µm range anl.gov. The surface of aggregates may not always show a discrete nanostructure anl.gov.

SEM is also crucial for observing morphological changes that occur during synthesis or thermal treatment. Studies on the synthesis of different ammonium molybdates have shown that the synthesized compounds can exhibit quite different morphologies acs.org. Following thermal decomposition, the morphology of the resulting molybdenum trioxide powder can be examined by SEM to assess changes in particle size and surface features anl.govrmme.ac.cn. For instance, the morphology of pyrolysates of this compound tetrahydrate can change from hardly altered below 300℃ to irregular flakes above 300℃, eventually forming relatively regular flake MoO₃ chemicalbook.com. SEM images have also depicted entangled fiber networks in the structure of (NH₄)₄Mo₅O₁₇ after drying mdpi.com.

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles, typically in the submicron range, suspended in a liquid. While this compound itself is often encountered as larger crystals, DLS is relevant when this compound is used in the synthesis or characterization of nanoparticles, particularly as a staining agent for techniques like Transmission Electron Microscopy (TEM).

Although direct DLS measurements of this compound nanoparticles are less common unless specifically synthesized in nanoform, this compound is utilized in the preparation of samples for TEM analysis of nanoparticles. For example, a 2% (w/w) this compound solution has been used as a negative stain for observing the morphology of bovine lactoferrin nanoparticles by TEM jst.go.jp. In the context of nanoparticle research, DLS is routinely used to determine the hydrodynamic diameter and size distribution of the nanoparticles being characterized, often alongside TEM imaging where this compound staining is applied jst.go.jpmemtein.com. DLS experiments can show changes in nanoparticle size upon different treatments, such as cross-linking jst.go.jp.

Atomic Absorption Spectroscopy (AAS) for Trace Elemental Analysis

Atomic Absorption Spectroscopy (AAS) is an analytical technique used for determining the concentration of specific metal elements in a sample. AAS is employed in the analysis of this compound to quantify trace metal impurities.

This compound, particularly reagent grade material, has specifications for various trace elements that are verified using techniques like AAS acs.orgcarlroth.com. For instance, ACS Reagent Grade this compound Tetrahydrate has specified limits for impurities such as magnesium, potassium, and sodium, which are determined by flame AAS acs.org. High-purity this compound products are analyzed for up to 60 specified trace metal impurities in the ppm range using methods including AAS carlroth.com.

Beyond impurity analysis in the compound itself, this compound is also used as a reagent in analytical procedures that utilize AAS for the determination of other substances. For example, this compound is used in the characterization and estimation of arsenic (V) and arsenic (III) in water samples by graphite (B72142) furnace atomic absorption spectroscopy (GFAAS) nih.gov. In this application, this compound reacts with arsenic (V) to form 12-molybdoarsenic acid, which can then be quantified nih.gov.

Thermal Analysis of Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are indispensable for studying the thermal decomposition behavior of this compound. These methods provide quantitative data on mass changes and associated thermal events (endothermic or exothermic) as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between the sample and an inert reference material. Simultaneous TGA-DTA provides complementary information about mass loss steps and the thermal effects accompanying these changes.

Studies on this compound, particularly ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), extensively use TGA and DTA to understand its thermal decomposition chemicalbook.commdpi.comakjournals.comscispace.comresearchgate.netysxbcn.comakjournals.comresearchgate.netscispace.comcore.ac.uk. The thermal decomposition typically occurs in multiple steps, characterized by distinct weight losses in the TGA curve and corresponding endothermic or exothermic peaks in the DTA curve chemicalbook.commdpi.comakjournals.comysxbcn.comakjournals.comcore.ac.uk. The specific decomposition pathway and the temperatures at which events occur can be influenced by factors such as the atmosphere (e.g., air or inert gas), heating rate, and the presence of other substances mdpi.comscispace.comysxbcn.comakjournals.comrsc.org.

For ammonium heptamolybdate tetrahydrate, the initial decomposition steps often involve the loss of water and ammonia chemicalbook.comakjournals.comakjournals.com. The DTA curve for pure this compound tetrahydrate shows several endothermic peaks corresponding to these decomposition stages akjournals.comakjournals.com. For example, endothermic peaks at approximately 115, 160, 235, 280, and 790°C have been reported akjournals.com. Another study indicated endothermic peaks at 112°C and at 110 and 128°C for mixtures containing this compound, attributed to the loss of water of crystallization akjournals.com.

TGA curves show significant weight loss in temperature ranges where decomposition occurs mdpi.comresearchgate.net. The decomposition of this compound is generally completed by around 340-400°C, with molybdenum trioxide (MoO₃) as the final solid product chemicalbook.commdpi.comakjournals.comakjournals.comresearchgate.net.

Mechanism of Thermal Decomposition and Hydrate Loss

The thermal decomposition of this compound involves the stepwise removal of ammonia and water, ultimately leading to the formation of molybdenum trioxide. The exact sequence of intermediate compounds can vary depending on the specific this compound and decomposition conditions.

For ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), the decomposition begins with the loss of crystal water chemicalbook.comakjournals.comakjournals.com. This typically occurs in the initial heating stages, often below 180°C chemicalbook.comscispace.com. For instance, the first stage of weight loss between 100 and 173°C has been attributed solely to the loss of four crystal water molecules chemicalbook.com.

Following the loss of crystal water, the decomposition proceeds with the evolution of ammonia and additional water from the breakdown of the ammonium paramolybdate structure chemicalbook.comakjournals.comakjournals.com. This occurs in subsequent steps at higher temperatures, with different intermediate ammonium molybdates forming before the final conversion to MoO₃ chemicalbook.commdpi.comysxbcn.com. Proposed decomposition sequences involve intermediate phases such as (NH₄)₄Mo₅O₁₇, (NH₄)₂Mo₄O₁₃, (NH₄)₂Mo₁₄O₄₃, and (NH₄)₂Mo₂₂O₆₇ mdpi.comysxbcn.com. The loss of NH₃ and H₂O in later stages has been reported to occur in a molar ratio of 2:1 chemicalbook.com.

The DTA curve often shows endothermic peaks associated with these decomposition steps, reflecting the energy absorbed to break chemical bonds and vaporize the evolved gases akjournals.comscispace.comakjournals.com. In some cases, exothermic events can also be observed, particularly in air, which may be attributed to the combustion of evolved ammonia or solid-solid interactions between decomposition products scispace.comakjournals.comrsc.org. Crystallization from a residual amorphous phase around 400°C can also manifest as an exothermic peak scispace.com.

The thermal decomposition process is a critical factor in determining the properties of the resulting molybdenum oxide, including its structure, composition, and morphology scispace.com.

Catalysis and Reaction Engineering Research

Heterogeneous Catalysis Applications

Ammonium (B1175870) molybdate (B1676688) is widely employed in the development of heterogeneous catalysts, which are essential for numerous industrial processes. meghachem.org

Precursor Role in Molybdenum-Based Catalyst Production

Ammonium molybdate is a key precursor for the synthesis of a variety of molybdenum-containing catalysts, including molybdenum oxides and sulfides. atamanchemicals.comlidsen.com For instance, it is used in the preparation of catalysts for hydrodesulfurization and dehydrogenation processes. atamanchemicals.com The production of molybdenum trioxide (MoO₃) catalysts can utilize ammonium heptamolybdate as the metallic precursor. mdpi.com A method for preparing MCM-41 supported molybdenum catalysts involves using ammonium heptamolybdate in a hydrochloric acid precursor solution. uu.nl this compound tetrahydrate can also serve as a molybdenum source in the synthesis of materials like sodium molybdate dihydrate (Na₂MoO₄·2H₂O) and nickel molybdate nanorods (NiMoO₄). sigmaaldrich.com Furthermore, it is a precursor in the synthesis of Mn-MoS₂ (MMS), which is used in composites for degradation processes. sigmaaldrich.com In the synthesis of unsupported hydrodesulfurization catalysts, ammonium nickel molybdate ((NH₄)HNi₂(OH)₂(MoO₄)₂) can be synthesized using this compound as a raw material through a water-assisted, solid-state method. researchgate.netcjcatal.com

Hydrodesulfurization and Dehydrogenation Processes

This compound is utilized in the preparation of catalysts specifically designed for hydrodesulfurization (HDS) and dehydrogenation reactions. atamanchemicals.comnih.gov These processes are vital in the petroleum industry for improving fuel quality by removing sulfur and other impurities and for producing hydrogen from hydrocarbons. atamanchemicals.comlidsen.comnih.gov Molybdenum oxides, often derived from precursors like this compound, are effective catalysts for removing sulfur from petroleum products via HDS. lidsen.com Unsupported MoS₂ catalysts, effective for the HDS of diesel oils, can be prepared by the in situ decomposition of ammonium thiomolybdate, which is related to this compound. tci-thaijo.org this compound is also used in the preparation of hydrogenation desulfurization catalysts, sometimes in conjunction with other materials like sodium selenite. google.com In dehydrogenation, materials containing molybdenum carbide (Mo₂C), synthesized using this compound, have shown high catalytic activity for cyclohexane (B81311) dehydrogenation. nih.gov

Oxidation Reactions

This compound acts as a catalyst in various oxidation reactions. meghachem.orgmeghachem.org It has been found to be an efficient and selective catalyst for the oxidation of thiols to corresponding disulfides using potassium bromate (B103136) in aqueous acetonitrile. tandfonline.com In the absence of ammonium heptamolybdate tetrahydrate, this oxidation reaction is not selective for disulfide formation. tandfonline.com this compound is also mentioned as a crucial catalyst in the production of sulfuric acid, where it serves in oxidation reactions. meghachem.org Furthermore, it is used in other catalytic processes, including the production of acrylic acid. meghachem.org Iron molybdate catalysts, often prepared using this compound, are active in the oxidation of methanol (B129727) to formaldehyde (B43269). squ.edu.omacs.org

Synthesis of Biofuels

This compound has been explored as a catalyst in the synthesis of biofuels. bcrec.idkemdikbud.go.idosti.gov Studies have investigated the production of bio-naphtha and biodiesel from palm oil using an aqueous phase of this compound as a homogeneous catalyst. bcrec.idkemdikbud.go.id The catalyst, prepared by dissolving sodium molybdate followed by neutralization with ammonium hydroxide (B78521), showed activity in the hydroconversion of palm oil. bcrec.idkemdikbud.go.id The main phase of the synthesized catalyst in one study was identified as molybdate ammonium hydrates (4MoO₃·2NH₃·H₂O). bcrec.idkemdikbud.go.id this compound is considered an important precursor for catalysts like CoMo/ɣ-Al₂O₃, which can be used in lignin (B12514952) conversion via hydrogenation to high-value chemical compounds, relevant to biofuel production. osti.gov MoO₃-based catalysts synthesized using ammonium heptamolybdate as a metallic precursor have also been investigated for their efficiency in biodiesel production processes from residual oil. mdpi.com

Glucose Isomerization

Molybdate compounds, including this compound, have been studied for their catalytic activity in the epimerization and isomerization of glucose. kit.edugoogle.comnih.govcsic.esresearchgate.net Ammonium heptamolybdate tetrahydrate has been used as a catalyst for the epimerization of glucose to mannose in aqueous solutions. kit.edu This reaction, catalyzed by the heptamolybdate ion, involves the C2 carbon atom of glucose. kit.edu The molybdate-catalyzed epimerization of aldoses is reported to obey Michaelis-Menten kinetics. kit.edu While homogeneous molybdate catalysts are active, the recovery of molybdenum from the solution can be challenging for industrial production. google.com Immobilized molybdate catalysts are being explored to address this, and phosphomolybdic acid (PMo), related to this compound, immobilized on supports like amine-functionalized SBA-15, has shown catalytic performance in glucose epimerization. nih.gov The apparent activation energy for glucose epimerization using ammonium heptamolybdate has been reported. csic.es

Homogeneous Catalysis Systems

This compound can function as a homogeneous catalyst in certain reaction systems. For instance, an aqueous solution of this compound has been investigated as a homogeneous catalyst for the production of biofuel from palm oil through a hydrogenation process. bcrec.idkemdikbud.go.id In this application, the catalyst was prepared by dissolving sodium molybdate in de-ionized water with hydrochloric acid, followed by neutralization with ammonium hydroxide. bcrec.idkemdikbud.go.id Characterization techniques such as XRD and FT-IR confirmed the presence of molybdate ammonium hydrates (4MoO3.2NH3.H2O) as the main phase in the synthesized catalyst, with observed bands corresponding to Mo–O, Mo–O–Mo, N–H, and surface hydroxyl groups. bcrec.idkemdikbud.go.id Activity tests demonstrated the effectiveness of this homogeneous system in producing bio-naphtha with low aromatic content and negligible sulfur, and biodiesel with favorable properties like a Cetane index of 66.3. bcrec.idkemdikbud.go.id

However, the effectiveness of ammonium and sodium molybdates as homogeneous catalysts can be limited by their solubility in certain substrates and their interaction with reactants like CO2. rsc.org Studies on CO2 fixation into epoxides using molybdate ionic liquids showed negligible conversion with ammonium and sodium molybdates, suggesting the importance of the organic cation for promoting the reaction and the potential issue of insolubility. rsc.org

Catalyst Design and Engineering

This compound is widely used in the preparation of heterogeneous catalysts, where its design and engineering are critical for optimizing performance. lcrl.netlcrl.nethonrel.com This involves careful consideration of support interactions, immobilization strategies, stability, adsorption properties, sintering behavior, and surface area evolution.

Support Interactions and Immobilization Strategies

The interaction between the molybdenum species derived from this compound and the catalyst support significantly influences the final catalyst's structure, activity, and stability. Ammonium heptamolybdate is commonly used in the preparation of supported catalysts, such as those based on alumina (B75360), silica (B1680970), or titania. acs.orgutwente.nlresearchgate.netulisboa.pt

Immobilization strategies aim to anchor the active molybdenum species onto a solid support to facilitate catalyst recovery and recycling, improving the economic and environmental performance of catalytic processes. mdpi.com While conventional grafting on silica can sometimes lead to decreased activity, functionalizing supports with groups that interact strongly with molybdenum species can be effective. mdpi.com For example, immobilization of molybdate ions on modified carbon materials has been explored for oxidation reactions. researchgate.net Another approach involves using complex carriers, such as those formed by the absorption of chitosan (B1678972) onto silica gel or diatomite, to immobilize molybdate ions, resulting in catalysts with good mechanical strength and high activity. google.com The strong interaction between the support and the active component is crucial for maintaining catalytic activity and preventing leaching. google.com Strong metal-support interaction (SMSI) effects, such as those observed between cobalt and γ-Mo2N derived from this compound, can effectively anchor sub-nanometer scale clusters and prevent aggregation, leading to highly selective and stable catalysts. osti.gov

Stability and Adsorption Properties in Catalyst Preparation

The stability and adsorption properties of molybdate solutions used for catalyst impregnation are crucial for controlling the dispersion and loading of the active phase on the support. The solubility and stability of ammonium isopolymolybdates, such as ammonium dimolybdate and ammonium heptamolybdate, are influenced by factors like molybdenum concentration, pH, and the NH3/MoO3 molar ratio. acs.org The presence of hydrogen peroxide can significantly enhance both the solution stability and solubility of isopolymolybdate anions. acs.org

Extensive adsorption studies of ammonium dimolybdate and ammonium heptamolybdate solutions onto supports like alumina and silica-aluminas have shown that the adsorption behavior of these anionic species depends on the nature and concentration of the complex, as well as the contact time. acs.org Understanding these adsorption properties is vital for the preparation and manufacture of molybdenum-containing catalysts. acs.org

Sintering Behavior and Surface Area Evolution

Sintering, the process by which catalyst particles agglomerate at elevated temperatures, can lead to a decrease in surface area and a loss of catalytic activity. The sintering behavior of molybdenum oxides derived from this compound is a critical aspect of catalyst preparation. utwente.nlresearchgate.net

The calcination and sintering temperatures significantly influence the microstructure, surface area, and catalytic efficiency of molybdenum-based catalysts. researchgate.netgoogle.com For example, in the preparation of cobalt molybdate catalysts, specific heat treatment and sintering steps are employed to control the inner BET surface area and pore volume. google.com Similarly, the preparation method of iron molybdate catalysts for methanol oxidation impacts their activity and selectivity, with calcination and drying temperatures playing a role in catalyst structure. uodiyala.edu.iq

Direct reduction of this compound can lead to reduced molybdenum oxides with specific surface areas. utwente.nl The increase in surface area in the low-temperature reduction region is attributed to pore creation by oxygen removal, while reduction to lower valence states can diminish the surface area. utwente.nl Supporting molybdena on materials like haematite can influence sintering behavior and help maintain a higher surface area for catalytic activity. rsc.org The addition of dopants, such as aluminum in haematite, can further enhance resistance to sintering and stabilize a higher surface area of the catalytic molybdena. rsc.org

Mechanistic Studies of Catalytic Activity

Understanding the mechanism by which this compound-derived catalysts operate is essential for designing more efficient and selective materials. Mechanistic studies often focus on the role of molybdenum in electron transfer and oxidation reactions.

Role in Oxidation Reactions and Electron Transfer

Molybdenum species are well-known for their ability to catalyze various oxidation reactions. In these reactions, molybdenum often participates in electron transfer processes, cycling between different oxidation states. mdpi.com For instance, in the oxidation of methanol to formaldehyde catalyzed by iron molybdate, the reaction is believed to proceed through the interaction of methanol with the molybdate surface. uodiyala.edu.iq

Studies on the oxidation of arsenous acid by polyoxometalates, including those derived from this compound, have indicated direct two-electron transfer mechanisms. niscpr.res.in The solvent polarity and thermodynamic parameters can provide insights into whether the reaction follows an outer-sphere mechanism. niscpr.res.in In heterogeneous catalysis, the redox properties of the metal oxide, which allow for the reduction of the cation and subsequent reinsertion of lattice oxygen, are crucial for the catalytic cycle. mdpi.com Phase cooperation within the catalyst can facilitate electron transfer and enhance the mobility of lattice oxygen anions, supporting mechanisms like the Mars-van Krevelen mechanism. mdpi.com The strength of the metal-oxygen bond is also a critical factor influencing selectivity in oxidation reactions. mdpi.com

Data Tables

Based on the search results, specific quantitative data points suitable for interactive tables are limited within the scope of the requested outline sections. However, some illustrative data points related to catalyst preparation and properties are presented below.

Table 1: Properties of this compound Forms

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Solubility in Water (g/L) | Density (g/cm³) |

| Ammonium Heptamolybdate | (NH4)6Mo7O24·4H2O | 1235.86 | 12054-85-2 | White, crystalline | >400 (at 20 °C) sigmaaldrich.com | 2.498 (at 20 °C) sigmaaldrich.com |

| Ammonium Dimolybdate | (NH4)2Mo2O7 | 339.99 | 27546-07-2 | White crystalline powder | Soluble samaterials.com | 2.097 samaterials.com |

Table 2: Example Catalyst Properties (Cobalt Molybdate)

| Preparation Method (Example) | Sintering Temperature (°C) | Sintering Time (hours) | Inner BET Surface Area (m²/g) | Pore Volume (mL/g) |

| Precipitation, Drying, Heating, Grinding, Shaping, Sintering google.com | 500-700 | 6-10 | 4-8 google.com | 0.1-0.2 google.com |

| Example 3 (Prior Art) google.com | Not specified | Not specified | 6.5 google.com | 0.17 google.com |

| Example 4 google.com | Not specified | Not specified | 6.2 google.com | 0.14 google.com |

Note: Table 2 data is extracted from a patent discussing cobalt molybdate catalyst preparation using ammonium heptamolybdate as a molybdenum source. google.com

Materials Science and Advanced Functional Materials Research

Synthesis of Metal Oxides and Chalcogenides

The thermal decomposition or reaction of ammonium (B1175870) molybdate (B1676688) with other precursors under controlled conditions allows for the formation of various molybdenum-containing metal oxides and chalcogenides.

Calcium Molybdate (CaMoO₄) Spherulite Generation

Ammonium molybdate tetrahydrate has been employed as a molybdenum source in the facile hydrothermal synthesis of stable calcium molybdate (CaMoO₄) spherulites. These spherulites are reported to form in accordance with theoretical predictions based on crystal splitting theory. Characterization techniques such as Rietveld refinement and photoluminescence studies have indicated that the synthesized CaMoO₄ spherulites are defect-free. Research has shown that CaMoO₄ spherulites exhibit greenish-blue emission. When doped with Europium (Eu³⁺), CaMoO₄:Eu³⁺ spherulites have demonstrated excitation-induced efficient emission properties, suggesting potential for optical applications, including in areas similar to organic light-emitting diodes. Cathodoluminescent properties of CaMoO₄:Eu³⁺ show individual emissions from both MoO₄²⁻ clusters and Eu³⁺ ions. Analysis using Gaussian fitting curves has helped explain the observed white color emissions, and CIE chromaticity coordinates have indicated their potential for emissions in the green, red, and white regions for optical and biological applications.

This compound tetrahydrate is listed as a precursor for the generation of calcium molybdate (CaMoO₄) spherulites. nih.gov

Porous Carbon-Supported Molybdenum Dioxide (MoO₂)

This compound tetrahydrate is used in the synthesis of porous carbon-supported molybdenum dioxide (MoO₂). nih.gov One method involves an in situ procedure where MoO₂ is obtained from the thermal conversion of a mixture containing polyvinyl alcohol and this compound tetrahydrate. This process can lead to the formation of hexagonal-based MoO₂ platelets, with their shape influenced by the calcination temperature. The formation of MoO₂ from bulk MoO₃ during thermal conversion involves a direct reduction from Mo(VI) to Mo(IV), while surface reduction progresses from Mo(VI) to Mo(V) and finally to Mo(IV). Porous carbon-supported MoO₂ composites have been investigated for applications such as the oxidative desulfurization of thiophene. In other research, this compound tetrahydrate, along with polyacrylonitrile (B21495) and ZnCl₂, has been used in a carbothermal reduction process to prepare porous Mo₂C/C composites, where the formation of MoO₂ and Mo₂C nanoparticles embedded in porous carbon was observed. This suggests that the reaction of this compound and porous carbon can lead to the formation of MoO₂ and Mo₂C phases within a carbon matrix.

Mo-N-Codoped Titanium Dioxide (TiO₂)

This compound is utilized as a precursor in the synthesis of Mo-N-codoped titanium dioxide (TiO₂). This modification of TiO₂ with molybdenum and nitrogen aims to enhance its properties, particularly for photocatalytic applications. Various synthesis approaches have been explored, including sol-gel methods. For instance, a reverse micelle sol-gel method using titanium(IV) butoxide and ammonium heptamolybdate tetrahydrate as precursors has been employed to synthesize Mo-doped TiO₂ nanoparticles. Studies on Mo-doped TiO₂ have shown that molybdenum doping can lead to a notable red shift in the absorption edge, which is beneficial for photocatalytic activity under visible light. This is attributed to the introduction of a donor level below the conduction band of TiO₂, effectively narrowing the band gap. The concentration of molybdenum doping can influence the phase composition of TiO₂, with the coexistence of anatase, rutile, and brookite phases observed at certain Mo concentrations.

Molybdenum Bismuth Sulphide (MoBi₂S₅) Thin Films

The synthesis of molybdenum bismuth sulphide (MoBi₂S₅) thin films can be achieved using this compound as a precursor. The arrested precipitation technique (APT) is one method employed for the preparation of MoBi₂S₅ nanocrystalline thin films from aqueous alkaline baths containing this compound, bismuth nitrate (B79036), and thioacetamide (B46855). Triethanolamine (TEA) is used as a complexing agent in this process. Structural, compositional, and morphological properties of the resulting thin films have been characterized using techniques such as X-Ray Diffraction (XRD), Energy Dispersive X-ray Spectroscopy (EDS), and Scanning Electron Microscopy (SEM). MoBi₂S₅ thin films prepared by APT have shown nanocrystalline nature and good agreement between theoretical and experimental stoichiometry. SEM images have revealed a compact morphology with a large number of grains covering the substrate surface. These films have exhibited n-type semiconducting behavior with a band gap energy of approximately 1.20 eV, making them potentially suitable for solar cell devices.

Praseodymium Molybdate (Pr₂Mo₃O₁₂) Synthesis

This compound has been applied in the ultrasonic synthesis of phase-pure praseodymium molybdate (Pr₂Mo₃O₁₂). While specific details on the synthesis mechanism and material properties from the provided sources are limited, the use of this compound highlights its role as a molybdenum source for the creation of complex metal molybdates involving rare-earth elements like praseodymium.

Molybdenum Disulfide (MoS₂) Microspheres and Nanofibers

This compound tetrahydrate is a common molybdenum source for the synthesis of molybdenum disulfide (MoS₂) nanostructures, including microspheres and nanofibers. Hydrothermal methods are frequently used for the synthesis of MoS₂ with varied morphologies, employing this compound tetrahydrate as the Mo source and a sulfur source such as thioacetamide or thiourea (B124793). The morphology of the resulting MoS₂ can be influenced by synthesis parameters and the use of surfactants. For instance, hydrothermal synthesis with this compound tetrahydrate and thiourea can yield MoS₂ with flower-like nanostructures. Spray pyrolysis is another technique where this compound tetrahydrate and thiourea are used to deposit MoS₂ thin films exhibiting a polycrystalline hexagonal structure and nanorod morphology. Ammonium tetrathiomolybdate (B108656), derived from this compound, has been used as a raw material in electrospinning for the preparation of MoS₂ nanofibers with controllable diameters. MoS₂ nanostructures synthesized using this compound precursors have been investigated for applications such as catalytic materials for the hydrogen evolution reaction (HER) and as cathode materials in zinc-ion batteries.

Polyoxometalate (POM) Chemistry and Derivatization

Polyoxometalates (POMs) are a class of inorganic compounds characterized by their intricate metal-oxygen cluster structures, often involving molybdenum, tungsten, and vanadium. This compound, particularly ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O), is frequently used as a precursor in the synthesis of these complex structures. ijfans.org POMs exhibit unique structural, electronic, and catalytic properties, making them subjects of significant attention in catalysis, materials science, and bioinorganic chemistry. ijfans.orgrsc.org The synthesis of POMs involves selecting suitable metal sources and controlling reaction conditions, such as acidity or alkalinity, which influence the resulting structure and properties. ijfans.org

Synthesis of Molybdenum Blue Dispersions and Nanoparticles

Molybdenum Blue refers to a group of intensely colored, reduced molybdenum oxide species, often existing as giant molybdenum oxide clusters or nanoparticles. mdpi.commdpi.comsciforum.net Ammonium heptamolybdate is a common starting material for the synthesis of Molybdenum Blue dispersions. mdpi.commdpi.commdpi.comnih.govsciforum.net The synthesis typically involves the reduction of an acidic this compound solution using various reducing agents, such as ascorbic acid, glucose, or hydroquinone. mdpi.commdpi.commdpi.comnih.govsciforum.net The formation of Molybdenum Blue nanoparticles occurs through the self-assembly of molybdenum complexes, requiring the presence of both Mo⁵⁺ and Mo⁶⁺ species, which is possible at a pH below 2. mdpi.comnih.govsciforum.net The molar ratios of the reducing agent to molybdenum and acid to molybdenum are critical parameters that influence the speed of formation and stability of the resulting dispersions. mdpi.comresearchgate.net Characterization techniques like UV/Vis, FTIR, NMR, XPS, DLS, and TEM are employed to analyze the structure, composition, and size of the synthesized Molybdenum Blue nanoparticles. mdpi.commdpi.comnih.govresearchgate.net These nanoparticles, often toroidal in shape, are being explored as potential precursors for materials like molybdenum carbides, which show promise in catalytic applications. sciforum.netresearchgate.net

Formation of Phosphomolybdates

This compound is instrumental in the formation of phosphomolybdates, which are heteropolymetalates containing phosphorus and molybdenum. Ammonium phosphomolybdate ((NH₄)₃PMo₁₂O₄₀) is a well-known example belonging to the Keggin structural class. wikipedia.org The formation of phosphomolybdic acid occurs when orthophosphate ions react with this compound in an acidic solution. nemi.govlovibond.com This reaction is a fundamental principle behind the colorimetric determination of phosphorus, where the phosphomolybdic acid is subsequently reduced, often by ascorbic acid, to form a characteristic intensely blue complex (Molybdenum Blue). nemi.govlovibond.comatlas-medical.com The formation of ammonium phosphomolybdate can also be achieved by heating ammonium orthomolybdate with phosphoric and nitric acids, yielding a yellow precipitate. wikipedia.orgwikilectures.eu Organic acids can influence the formation and precipitation of ammonium phosphomolybdate by forming complexes with molybdic acid, affecting the availability of molybdate for reaction with phosphate (B84403). rsc.orgscielo.org.co

Application in Composites and Hybrid Materials

This compound is utilized in the development of composite and hybrid materials, influencing their formation and properties.

Influence on Geopolymer Formation, Shrinkage, and Crystallization

Geopolymers, inorganic materials formed by the alkaline activation of aluminosilicate (B74896) sources, can be influenced by the addition of this compound. scientific.netresearchgate.net this compound can act as a complexant for silica (B1680970) in the alkaline solution, affecting the formation of the geopolymer network. scientific.netresearchgate.net Studies have shown that the addition of this compound in geopolymer formulations can lead to a decrease in shrinkage at high temperatures. scientific.netresearchgate.netgumed.edu.plresearchgate.netmdpi.com Furthermore, the presence of this compound appears to favor crystallization within the geopolymer structure. scientific.netresearchgate.netgumed.edu.pl The amount of this compound added can control polycondensation reactions and influence the formation of specific networks, highlighting the modifier or former role of molybdenum atoms depending on the concentration. gumed.edu.pl Additions of this compound up to a certain percentage (e.g., 1.57 wt%) have been observed to decrease the shrinkage rate and increase the temperature of crystallization in metakaolin-based geopolymers. researchgate.net

Production of High-Performance Alloys and Coatings

This compound serves as a precursor in the production of molybdenum metal, which is a key component in high-strength, corrosion-resistant alloys. meghachem.org Molybdenum enhances the properties of alloys, such as steel, by improving strength at high temperatures and resistance to corrosion and oxidation, making them valuable in industries like aerospace, automotive, and electronics. meghachem.orgheegermaterials.com this compound is an important intermediate product in the deep processing of molybdenum and is used in the metallurgical industry to manufacture various molybdenum forms like bars, wires, sheets, and powder. nanotrun.comrefractorymetal.org High-purity this compound is a starting material for the production of molybdenum metal powder. imoa.info In the context of coatings, this compound has been explored for use in conversion coatings on aluminum alloys, providing properties like high infrared emission and solar adsorption, as well as good corrosion resistance, relevant for applications like thermal control in space vehicles. researchgate.net Quaternary ammonium dimolybdate salts have also been investigated as nonchromate corrosion inhibitors in coatings for aluminum alloys, demonstrating effectiveness comparable to traditional chromate (B82759) inhibitors. dtic.mil

Electronic and Optoelectronic Materials Research

This compound plays a role in the research and development of electronic and optoelectronic materials. It is used in the preparation of molybdenum oxide (MoOₓ) thin films, which are essential components in thin film transistors (TFTs) used in flat-panel displays, solar cells, and other electronic devices. meghachem.org Molybdenum-based thin films are valued for their high conductivity and stability. meghachem.org Research in materials science explores the potential of this compound as a precursor for molybdenum-based thin films and molybdenum disulfide (MoS₂) nanoparticles, which exhibit interesting optical and electronic characteristics relevant for optoelectronics and energy storage applications. nanotrun.comsmolecule.com

Polymer Bulk Heterojunction Solar Cells

This compound, particularly ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), has emerged as a significant precursor material in the fabrication of molybdenum oxide (MoO₃) layers for use in polymer bulk heterojunction solar cells (PSCs) and organic solar cells (OSCs). These MoO₃ layers function primarily as hole transport layers (HTLs) or anode interfacial layers (AILs), playing a crucial role in facilitating hole extraction and transport from the active layer to the anode while simultaneously blocking electrons. nih.govmagtech.com.cn The use of solution-processed MoO₃ derived from this compound precursors offers advantages over traditional vacuum-based deposition methods, such as thermal evaporation, in terms of compatibility with large-area, flexible, low-temperature, and low-cost manufacturing processes like roll-to-roll processing. magtech.com.cnultraspray.comacs.orgsci-hub.se

Various methods utilize this compound tetrahydrate to form the MoO₃ HTL. One common approach involves the thermal annealing of a deposited film of the this compound precursor. ultraspray.comresearchgate.net This thermal treatment converts the this compound into MoO₃. The annealing temperature is critical for achieving high device efficiency, as it aids in removing trapped solvent and drives the chemical conversion to MoOₓ. ultraspray.com Another method involves the in situ thermal decomposition of this compound tetrahydrate within a matrix like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) to form a hybrid HTL. mdpi.comnih.gov Direct addition of MoO₃ nanoparticles, which can be synthesized from this compound tetrahydrate precursors, to PEDOT:PSS is also explored. sci-hub.semdpi.com

Research findings highlight the benefits of using this compound-derived MoO₃ in solar cells. MoO₃ HTLs exhibit a high work function and suitable energy levels that align well with the highest occupied molecular orbital (HOMO) levels of donor materials in the active layer, facilitating efficient hole extraction. nih.govresearchgate.netresearchgate.net They can also improve the interface contact between the HTL and the active layer, optimize carrier dynamics, and enhance the crystallinity of the perovskite layer in the case of perovskite solar cells. researchgate.netmdpi.com

Compared to the widely used PEDOT:PSS HTL, MoO₃ derived from this compound can offer improved electrical conductivity, reduced acidity, and enhanced electron-blocking performance. nih.govmdpi.com Studies have shown that devices incorporating MoO₃ derived from this compound can achieve comparable or even higher power conversion efficiencies (PCEs) and improved stability compared to devices using pristine PEDOT:PSS. mdpi.comresearchgate.netacs.org For instance, devices modified with MoO₃ derived from this compound tetrahydrate have shown increased PCE and improved stability in perovskite solar cells. researchgate.netmdpi.comnih.gov

Different active layer materials have been successfully used in conjunction with this compound-based HTLs in organic solar cells, including poly(3-hexylthiophene)/ mdpi.commdpi.com-phenyl C₆₁-butyric acid methyl ester (P3HT/PC₆₀BM), poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]/ mdpi.commdpi.com-phenyl C₇₀-butyric acid methyl ester (PCDTBT/PC₇₀BM), and chloro(subphthalocyaninato)boron(III) (SubPc)/C₆₀. researchgate.netacs.orgnih.gov

Detailed research findings demonstrate the impact of using this compound precursors on device performance. For example, incorporating MoO₃ into PEDOT:PSS using an this compound tetrahydrate precursor resulted in increased conductivity of the HTL and improved PCE in perovskite solar cells. mdpi.comnih.gov

| HTL Composition | Conductivity (S/cm) | Average PCE (%) |

| Pristine PEDOT:PSS | 6.51 × 10⁻³ | - |

| AMT-modified PEDOT:PSS | 9.89 × 10⁻³ | 18.23 |

| MoO₃ NPs-modified PEDOT:PSS | 1.39 × 10⁻² | 19.64 |

Note: Data extracted from research on perovskite solar cells using MoO₃-modified PEDOT:PSS HTLs. mdpi.comnih.gov

Another study focusing on polymer bulk heterojunction solar cells using a PCDTBT:PC₇₁BM active layer and a spray-coated this compound tetrahydrate precursor layer annealed to form MoOₓ reported a peak power conversion efficiency of 4.4%. ultraspray.com

| Device Architecture | HTL Material | Active Layer | Deposition Method (HTL) | Annealing Temperature | Peak PCE (%) |

| ITO/HTL/Active Layer/Metal Electrode | MoOₓ (from this compound Tetrahydrate) | PCDTBT:PC₇₁BM | Ultrasonic Spray-coating | Optimized | 4.4 |

Note: Data extracted from research on polymer bulk heterojunction solar cells. ultraspray.com

Further research has explored using ultrathin films of ammonium heptamolybdate itself as a room-temperature processed HTL in organic solar cells, demonstrating comparable or better performance and stability compared to evaporated MoO₃ and significantly better stability than PEDOT:PSS in some cases. researchgate.netacs.orgnih.gov

| Device Architecture | HTL Material | Active Layer (Example) | Processing Temperature | Stability (vs. PEDOT:PSS) |

| ITO/HTL/Active Layer/ | Ammonium Heptamolybdate | P3HT/PC₆₀BM | Room Temperature | Much better |

| Metal Electrode | (AHM) |

Note: Based on research comparing AHM to PEDOT:PSS and evaporated MoO₃. researchgate.netacs.orgnih.gov

The ability to process this compound and its derived MoO₃ layers from solution at relatively low temperatures makes them promising candidates for the development of efficient and stable polymer bulk heterojunction solar cells and organic solar cells amenable to large-area and flexible device fabrication. magtech.com.cnacs.org

Environmental Remediation and Agricultural Science Research

Phytoremediation Strategies for Toxic Metals in Soils

Phytoremediation, the use of plants to remove, contain, or render harmless environmental contaminants, can be influenced by the presence of ammonium (B1175870) molybdate (B1676688). Research indicates that ammonium molybdate can act as an amphoteric agent, exhibiting both immobilization and mobilization effects on toxic metals in soils. researchgate.net Studies have explored its use alongside plants like alfalfa (Medicago sativa L.) for remediating soils contaminated with toxic metals. researchgate.net The addition of this compound has been shown to increase the content and bioaccumulation factor (BCF) of certain toxic metals in alfalfa plants. researchgate.net For instance, it can increase the acid-soluble fractions of cadmium (Cd), nickel (Ni), and copper (Cu) in soils, potentially increasing their availability for plant uptake. researchgate.net Conversely, it can increase the residual fractions of chromium (Cr) and zinc (Zn), suggesting a degree of immobilization for these metals. researchgate.net This dual behavior highlights the complex interactions between this compound, soil properties, and different metal contaminants in phytoremediation efforts. researchgate.net

Nutrient Cycling and Plant Metabolism Studies

Molybdenum, supplied by compounds like this compound, is an essential micronutrient for plant growth and plays a vital role in various metabolic processes, particularly those involving nitrogen. pthorticulture.comijcmas.comagriscigroup.us

Molybdenum as a Micronutrient in Plant Tissue Culture